![molecular formula C12H7BrN2O B1524386 5-Bromo-2-oxo-6-phenyl-1,2-dihydro-3-pyridinecarbonitrile CAS No. 1228182-71-5](/img/structure/B1524386.png)
5-Bromo-2-oxo-6-phenyl-1,2-dihydro-3-pyridinecarbonitrile
Overview
Description
5-Bromo-2-oxo-6-phenyl-1,2-dihydro-3-pyridinecarbonitrile is a small molecule with the molecular formula C12H7BrN2O . It is an experimental compound and not much information is available about its background .
Molecular Structure Analysis
The molecular structure of this compound consists of a pyridine ring linked to a phenyl ring. The pyridine ring carries a bromo, oxo, and nitrile substituents .Physical And Chemical Properties Analysis
The molecular weight of this compound is 275.1 g/mol . Other physical and chemical properties such as density, boiling point, and melting point are not available .Scientific Research Applications
Structural and Optical Characteristics
Research has delved into the structural and optical properties of pyridine derivatives. For instance, Zedan, El-Taweel, and El-Menyawy (2020) investigated the thermal, structural, optical, and diode characteristics of pyrazolo[4,3-b]pyridine derivatives. Their study highlighted the compounds' monoclinic polycrystalline nature and potential as photosensors due to their unique optical energy gaps and behavior under illumination (Zedan et al., 2020).
Catalytic Applications
Catalytic applications have also been a significant focus. Mazet and Gade (2001) described the synthesis of a palladium catalyst using a pyrrole derivative, which proved highly effective in Suzuki-type C−C coupling reactions. This work underscores the potential of pyridine carbonitriles in facilitating complex chemical syntheses (Mazet & Gade, 2001).
Synthesis of Derivatives
The synthesis of novel derivatives of pyridine carbonitriles has been explored to expand the chemical repertoire for various applications. Naghiyev et al. (2022) focused on the crystal structures and Hirshfeld surface analyses of specific dihydropyridine derivatives, offering insights into their molecular interactions and potential utility in material science (Naghiyev et al., 2022).
Fluorescence Properties
Girgis, Kalmouch, and Hosni (2004) synthesized N-[(4,6-diaryl-3-pyridinecarbonitrile)-2-yl] amino acid esters to study their fluorescence properties . This research not only contributed to the understanding of the photophysical characteristics of these compounds but also evaluated their potential antibacterial activity, demonstrating the multifaceted applications of pyridine derivatives (Girgis et al., 2004).
Mechanism of Action
Target of Action
Similar compounds have been found to interact with multiple receptors , suggesting that 5-Bromo-2-oxo-6-phenyl-1,2-dihydro-3-pyridinecarbonitrile may also have multiple targets.
Mode of Action
The exact mode of action of This compound It’s known that similar compounds can undergo free radical reactions . This suggests that this compound might interact with its targets through a similar mechanism.
Biochemical Pathways
The specific biochemical pathways affected by This compound Compounds with similar structures have been found to possess various biological activities , indicating that this compound could potentially affect multiple pathways.
Pharmacokinetics
The ADME properties of This compound Similar compounds are known to undergo various pharmacokinetic processes
Result of Action
The molecular and cellular effects of This compound Similar compounds have been found to possess various biological activities , suggesting that this compound may have similar effects.
Action Environment
The influence of environmental factors on the action, efficacy, and stability of This compound It’s known that similar compounds should be stored in an inert atmosphere at room temperature . This suggests that environmental factors such as temperature and atmospheric composition could potentially influence the action of this compound.
properties
IUPAC Name |
5-bromo-2-oxo-6-phenyl-1H-pyridine-3-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7BrN2O/c13-10-6-9(7-14)12(16)15-11(10)8-4-2-1-3-5-8/h1-6H,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQIKVPXRHSWWJF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C=C(C(=O)N2)C#N)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101198233 | |
Record name | 5-Bromo-1,2-dihydro-2-oxo-6-phenyl-3-pyridinecarbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101198233 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1228182-71-5 | |
Record name | 5-Bromo-1,2-dihydro-2-oxo-6-phenyl-3-pyridinecarbonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1228182-71-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Bromo-1,2-dihydro-2-oxo-6-phenyl-3-pyridinecarbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101198233 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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